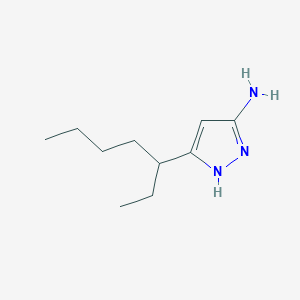

3-(heptan-3-yl)-1H-pyrazol-5-amine

描述

属性

IUPAC Name |

5-heptan-3-yl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3/c1-3-5-6-8(4-2)9-7-10(11)13-12-9/h7-8H,3-6H2,1-2H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITREMZWOJSQAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C1=CC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(Heptan-3-yl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a unique structure that includes a heptan-3-yl group and an amino group. This compound has garnered attention for its potential biological activities, which are currently under investigation. This article provides an overview of its synthesis, biological properties, and potential applications based on available research.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃N₃, with a molecular weight of approximately 165.22 g/mol. The compound features a five-membered pyrazole ring that contributes to its chemical reactivity and biological interactions. The heptan-3-yl group enhances its hydrophobic character, potentially influencing solubility and interaction with biological membranes.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Utilizing readily available precursors to form the pyrazole ring.

- Reduction Reactions : Following initial synthesis to modify functional groups for enhanced biological activity.

These synthetic pathways allow for the exploration of structural modifications that may improve the compound's efficacy .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Preliminary studies suggest that it may effectively inhibit the growth of various bacterial strains, although specific mechanisms remain to be fully elucidated.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects . Early findings suggest it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results demonstrated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in infectious diseases .

In Vitro Studies on Anti-inflammatory Activity

In vitro assays assessed the compound's ability to modulate inflammatory responses in macrophages. Results indicated a significant reduction in nitric oxide production upon treatment with this compound, highlighting its potential role in managing inflammatory disorders .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| N-(Heptan-2-yl)-1-methyl-1H-pyrazol-3-amines | Heptan group at position 2 | Different steric effects due to heptane position |

| N-(Heptan-2-yl)-1-methyl-1H-pyrazol-4-amines | Methyl group at position 4 | Altered reactivity and potential biological activity |

| N-(Heptan-2-yl)-1-methyl-1H-pyrazol-5-amines | Methyl group at position 5 | Variations in electronic properties affecting interactions |

This table illustrates how the specific substitution pattern at position 3 in this compound can significantly influence its chemical reactivity and biological activity compared to related compounds.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₉H₁₃N₃

- Molecular Weight : Approximately 165.22 g/mol

- Structural Features : The compound features a five-membered pyrazole ring with two nitrogen atoms, contributing to its unique chemical reactivity and biological interactions. The heptan-3-yl group enhances its hydrophobic characteristics, influencing solubility and interaction with biological targets .

Medicinal Chemistry

3-(Heptan-3-yl)-1H-pyrazol-5-amine has shown potential in several pharmacological applications:

- Biological Activity : Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors involved in physiological processes. Its structural characteristics may influence its binding affinity and efficacy as a therapeutic agent .

- Potential Therapeutic Uses : The compound's unique properties make it a candidate for developing new drugs, particularly in treating conditions related to the androgen receptor, such as prostate cancer. Its ability to modulate biological pathways could lead to new therapeutic targets .

Case Studies

A study highlighted the compound's potential as a small-molecule inhibitor in cancer models, demonstrating its effectiveness in modulating specific signaling pathways involved in tumor growth .

Organic Synthesis

The compound serves as an important intermediate in synthesizing more complex derivatives with enhanced biological activities. Various synthetic routes have been developed to produce this compound from readily available precursors, showcasing its versatility in organic synthesis:

| Synthesis Method | Description |

|---|---|

| Condensation Reactions | Involves the reaction of hydrazines with carbonyl compounds to form pyrazoles. |

| Substitution Reactions | Utilizes nucleophilic substitution to introduce the heptan-3-yl group at the appropriate position on the pyrazole ring. |

These methods enable researchers to explore modifications that could lead to compounds with improved pharmacological profiles or novel functionalities.

Material Science

In addition to its medicinal applications, this compound is being investigated for its potential use as a corrosion inhibitor in metal protection due to its ability to form stable complexes with metal surfaces.

化学反应分析

Reactions of Aminopyrazoles

Aminopyrazoles are significant in synthesizing various pyrazole derivatives .

-

Cyclocondensation: Heteroamines can be obtained by the cyclocondensation reaction of N-aryl-3-(arylamino)-2-cyano-3-(methylthio)acrylamides with hydrazine hydrate .

-

Domino Reactions: Pyrazol-5-amines participate in multicomponent domino reactions with arylglyoxals, providing access to pyrazolo-fused 1,7-naphthyridines, 1,3-diazocanes, and pyrroles .

Specific Reactions for "3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine"

-

Synthesis via Reductive Amination: 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine can be synthesized via a solvent-free condensation/reduction reaction from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde . This one-pot reductive amination proceeds through the in-situ formation of N-(5-pyrazolyl)imine as a key intermediate .

-

Detailed Synthesis Procedure:

-

React 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (153 mg, 1.0 mmol) with p-methoxybenzaldehyde (136 mg, 1.0 mmol) .

-

Heat the mixture in a sand bath at 120 °C for 2 hours under solvent-free conditions .

-

Dissolve the resulting N-(5-pyrazolyl)imine in methanol (3.0 mL) .

-

Add sodium borohydride (75 mg, 2.0 mmol) portionwise with stirring over 5 minutes .

-

Reduce the reaction mixture volume to 1.0 mL under reduced pressure and add distilled water (5.0 mL) .

-

Extract the aqueous solution with ethyl acetate (2 × 5.0 mL) .

-

Dry the combined organic extracts with anhydrous sodium sulfate .

-

Purify the crude product by flash chromatography on silica gel using a mixture of DCM/MeOH (30:1, v/v) as eluent to obtain the N-heterocyclic amine .

-

Chemical Data

While specific safety data for 3-(heptan-3-yl)-1H-pyrazol-5-amine may not be readily available, general information can be inferred from related pyrazole compounds .

| Chemical Formula | C14H9F3N2O |

|---|---|

| Molecular Weight | 278.23 |

| MDL Number | MFCD20502031 |

| Pubchem CID | 54595807 |

| IUPAC Name | 5-amino-2-[4-(trifluoromethyl)phenoxy]benzonitrile |

| SMILES | C1=CC(=CC=C1C(F)(F)F)OC2=C(C=C(C=C2)N)C#N |

| Appearance | Powder |

| Storage | Room temperature |

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Pyrazole derivatives are highly tunable through substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Substituent Comparison and Molecular Properties

*Estimated using ChemDraw.

Key Observations:

- Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl in ) increase electrophilicity, enhancing interactions with serine proteases like thrombin .

- Steric Effects: Bulky substituents (e.g., thienopyrimidinyl in ) may restrict binding to flat active sites but enable selectivity for larger pockets .

准备方法

Direct Alkylation of Pyrazole Derivatives

One classical approach involves direct alkylation starting from 1H-pyrazole. The heptan-3-yl substituent is introduced at the 3-position via alkylation reactions using appropriate alkyl halides or equivalents. Subsequent amination at the 5-position yields the target compound. This method is straightforward but often requires multiple steps and careful control of regioselectivity to ensure substitution at the desired positions.

Direct Preparation from Primary Aliphatic Amines and Diketones Using Electrophilic Amination Reagents

A more recent and efficient method involves the direct synthesis of N-substituted pyrazoles, including 3-(heptan-3-yl)-1H-pyrazol-5-amine, from primary aliphatic amines and 1,3-diketones using bench-stable electrophilic amination reagents.

Reagents and Conditions : The method utilizes primary amines (e.g., heptan-3-ylamine or related precursors) as limiting reagents and electrophilic amination reagents such as O-(4-nitrobenzoyl)hydroxylamine (denoted as R1). The reaction is typically carried out in dimethylformamide (DMF) at around 85 °C under air atmosphere.

Mechanism : The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic amination reagent, forming hydrazine intermediates. These intermediates then condense with 1,3-diketones to form the pyrazole ring via Knorr condensation. The process avoids the use of metals and harsh conditions, offering a practical and mild synthesis route.

Optimization and Yields : Reaction parameters such as temperature, reagent equivalents, and additives were optimized. Table 1 below summarizes key reaction conditions and yields for similar pyrazole syntheses:

| Entry | Amination Reagent (Equiv) | Additive (1.0 equiv) | Temp (°C) | Yield (%) (Isolated) |

|---|---|---|---|---|

| 1 | R1 (1.5) | None | 85 | 44 |

| 3 | R1 (1.5) | None | 110 | 49 |

| 8 | R1 (1.5) | H2O | 85 | 51 |

| 10 | R1 (1.5) | AcONa | 85 | 53 |

| 11 | R1 (1.5) | K2CO3 | 85 | 56 |

| 13 | R2 (1.5) | None | 85 | 23 |

| 14 | R3 (1.5) | None | 85 | 41 |

| 17 | R6 (1.5) | None (wet) | 85 | 53 |

Note: R1 represents O-(4-nitrobenzoyl)hydroxylamine; other reagents R2-R6 are alternative amination reagents tested.

- Scope and Limitations : The method tolerates various substituents on the amine and diketone partners, including electron-donating and withdrawing groups. Aromatic amines generally give higher yields (47–70%) compared to aliphatic amines (around 30–50%). Functional groups such as esters, methoxy, halogens, and unprotected indole N–H are compatible. However, unprotected phenols may interfere due to competitive O-amination.

Comparison with Other Methods

Traditional methods often require hydrazine derivatives, which are toxic and difficult to handle.

The direct amination method using electrophilic amination reagents is advantageous due to:

Detailed Experimental Procedure (Representative)

Mix O-(4-nitrobenzoyl)hydroxylamine (1.5 mmol) and the diketone (1.1 mmol) in DMF (0.2 M concentration).

Add the primary amine (e.g., heptan-3-ylamine) under air atmosphere.

Stir and heat the mixture at 85 °C for the specified reaction time (usually several hours).

After completion, quench the reaction with 1 M NaOH, extract with dichloromethane, wash with brine, dry over MgSO4, and concentrate.

Purify the product by chromatography on basic alumina.

Characterize by NMR, HRMS, and IR spectroscopy to confirm structure.

Research Findings and Analysis

The method yields moderate isolated yields (typically 44–56%) for aliphatic amines analogous to heptan-3-yl derivatives.

Reaction yield is sensitive to temperature and reagent equivalents but tolerant to additives like water and mild acids.

The reaction mechanism involves hydrazine intermediate formation and subsequent cyclization, consistent with Knorr pyrazole synthesis.

Side products include imines and hydrazine decomposition products, which can reduce overall yield.

Scale-up experiments to 3–5 mmol demonstrate synthetic applicability.

X-ray crystallography confirms the structure of representative pyrazole products.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct Alkylation of Pyrazole | 1H-pyrazole, alkyl halides | Base, solvents | Multi-step, variable | Moderate | Straightforward, classical | Regioselectivity challenges |

| Direct Amination from Amines | Primary amines, 1,3-diketones | O-(4-nitrobenzoyl)hydroxylamine (R1) | DMF, 85 °C, air | 44–56 | Mild, metal-free, scalable | Moderate yields, side products |

| Hydrazine-based methods | Hydrazines, diketones | Various | Often harsh | Variable | Established | Toxic reagents, handling issues |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。